Ethyl 3-oxopent-4-enoate

Catalog No.
S3338312
CAS No.
22418-80-0
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxopent-4-enoate

CAS Number

22418-80-0

Product Name

Ethyl 3-oxopent-4-enoate

IUPAC Name

ethyl 3-oxopent-4-enoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3

InChI Key

IEZWUJDDYLWKEP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C=C

Canonical SMILES

CCOC(=O)CC(=O)C=C
  • Organic synthesis

    As a building block for the synthesis of more complex molecules, including pharmaceuticals, natural products, and functional materials PubChem: . Its reactive ketone and alkene functional groups allow it to participate in various chemical reactions.

  • Biochemistry

    As a substrate for enzymes involved in fatty acid metabolism and ketone body synthesis ScienceDirect. Studying how enzymes interact with ethyl acetoacrylate can provide insights into cellular processes and potential drug targets.

  • Material science

    As a component in the development of new polymers and resins Wiley Online Library. Its reactive groups allow it to be incorporated into polymers, potentially leading to materials with unique properties.

Ethyl 3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3C_7H_{10}O_3 and a molecular weight of approximately 142.15 g/mol. This compound features a unique structural arrangement that includes a keto group and an enol ether, making it an important intermediate in various organic synthesis processes. Ethyl 3-oxopent-4-enoate is primarily utilized for research purposes and is not intended for human or veterinary use. Its structural formula can be represented as follows:

InChI 1S C7H10O3 c1 3 6 8 5 7 9 10 4 2 h3H 1 4 5H2 2H3\text{InChI 1S C7H10O3 c1 3 6 8 5 7 9 10 4 2 h3H 1 4 5H2 2H3}

This compound is recognized for its role in copolymerization reactions and photochemical syntheses, particularly in the production of pyrethroid components, which are used in insecticides.

, notably:

  • Rhodium(II) Acetate-Catalyzed Reactions: This compound can be transformed into various esters through catalysis, showcasing its utility in organic synthesis .
  • Nazarov Reaction: It can be converted into Nazarov's reagent, facilitating annulation reactions that are pivotal in creating complex organic molecules .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Several methods exist for synthesizing ethyl 3-oxopent-4-enoate:

  • Condensation Reaction: A common method involves the refluxing of ethyl acetoacetate with benzaldehyde in ethanol for approximately two hours .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that allow for the efficient production of diverse γ,δ-unsaturated β-ketoesters from simpler precursors .

These synthesis routes demonstrate the compound's accessibility for research and industrial applications.

Ethyl 3-oxopent-4-enoate finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing complex organic molecules.
  • Polymer Chemistry: The compound is studied for its reactivity ratios and solvent effects during radical copolymerization with styrene .

Its applications underline its significance in both academic research and industrial processes.

Research into the molecular interactions involving ethyl 3-oxopent-4-enoate has revealed unique characteristics. For example, studies have shown that its derivatives engage in non-traditional interactions such as N⋯π and O⋯π interactions rather than conventional hydrogen bonding . This insight is crucial for understanding crystal packing and molecular behavior in solid-state chemistry.

Ethyl 3-oxopent-4-enoate shares similarities with several other compounds, particularly those containing keto groups or unsaturated esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6H10O3Commonly used as a precursor for various organic syntheses.
Methyl 2-methyl-3-oxohexanoateC8H14O3Exhibits similar reactivity but with a longer carbon chain.
Ethyl 2-diazoacetoacetateC6H8N2O2Contains diazo functionality, allowing for different reaction pathways.

Uniqueness of Ethyl 3-Oxopent-4-Enoate

What sets ethyl 3-oxopent-4-enoate apart from these similar compounds is its specific structural arrangement that allows it to participate in unique catalytic processes and photo

Early Methodological Developments in β-Ketoester Synthesis

The synthesis of β-ketoesters, including ethyl 3-oxopent-4-enoate, is rooted in classical condensation reactions developed in the late 19th and early 20th centuries. The Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, established a framework for coupling ester enolates with carbonyl electrophiles to form β-ketoesters. This reaction typically involves deprotonating an ester (e.g., ethyl acetate) with a strong base like sodium ethoxide, generating an enolate that attacks a second ester or ketone. For ethyl 3-oxopent-4-enoate, this strategy would entail condensing ethyl acetate with a suitably functionalized α,β-unsaturated ketone precursor.

A significant advancement came with the acetoacetic ester synthesis, which demonstrated the utility of β-ketoesters as versatile intermediates for alkylation and subsequent cyclization. Ethyl acetoacetate, for instance, could be alkylated at the α-position and hydrolyzed to yield substituted ketones. Adapting this approach to ethyl 3-oxopent-4-enoate required careful optimization of steric and electronic effects due to the compound’s conjugated enone system.

By the mid-20th century, methodologies expanded to include acid chloride intermediates. For example, cyclic carboxylic acids were converted to acid chlorides and elongated via reaction with lithiated ethyl acetate, as demonstrated in the synthesis of sterically demanding β-ketoesters. This approach likely informed later routes to ethyl 3-oxopent-4-enoate, where controlled lithiation and quenching with electrophiles ensured regioselective formation of the α,β-unsaturated system.

Key challenges in early syntheses included:

  • Regioselectivity: Avoiding competing aldol pathways while promoting β-ketoester formation.
  • Stabilization of enolates: Using bulky bases (e.g., lithium diisopropylamide) to suppress side reactions.
  • Purification: Isolating the desired product from complex reaction mixtures via fractional distillation or chromatography.

Emergence as Nazarov’s Reagent: Key Discoveries and Paradigm Shifts

Ethyl 3-oxopent-4-enoate gained prominence in the 1940s through its association with the Nazarov cyclization, a reaction pioneered by Ivan Nikolaevich Nazarov for synthesizing cyclopentenones. The classical Nazarov mechanism involves acid-catalyzed electrocyclic closure of divinyl ketones, yielding five-membered rings. Ethyl 3-oxopent-4-enoate, with its preorganized α,β-unsaturated ketone structure, served as an ideal substrate for studying and optimizing this transformation.

Mechanistic Insights and Substrate Design

Nazarov’s original work demonstrated that protonation of the carbonyl oxygen in divinyl ketones generates a conjugated dienol cation, which undergoes a 4π-electrocyclic ring closure to form a cyclopentenone. Ethyl 3-oxopent-4-enoate’s ester group stabilizes the intermediate cation through resonance, enhancing reaction efficiency. This discovery marked a paradigm shift, as it underscored the role of electron-withdrawing groups in facilitating cyclization.

Synthetic Applications

The compound’s utility expanded with the development of crossed Nazarov cyclizations, where ethyl 3-oxopent-4-enoate was reacted with allyl vinyl ketones to access polysubstituted cyclopentenones. For example:

$$
\text{Ethyl 3-oxopent-4-enoate} + \text{Allyl vinyl ketone} \xrightarrow{\text{H}^+} \text{Substituted cyclopentenone} + \text{Ethanol}
$$

This reaction enabled the construction of natural product scaffolds, such as those found in phomoidrides and taxanes.

Modern Adaptations

Contemporary modifications of the Nazarov cyclization employ Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids to activate ethyl 3-oxopent-4-enoate under milder conditions. These advances have improved yields and selectivity, cementing the compound’s status as a cornerstone reagent in cyclopentenone synthesis.

The condensation of orthoacetates with allyl alcohols represents a cornerstone strategy for ethyl 3-oxopent-4-enoate synthesis. Catalytic systems play a pivotal role in modulating reaction efficiency and selectivity.

Lewis Acid-Mediated Reaction Optimization

Lewis acids have emerged as powerful catalysts for facilitating the [3 + 2] annulation between allenoates and imines, a key step in ethyl 3-oxopent-4-enoate synthesis. For instance, phosphine-based Lewis acids such as endo-phenyl Kwon [2.2.1] bicyclic phosphine A enable enantioselective pyrroline formation, achieving 97% yield and 75% enantiomeric excess (ee) in chloroform at room temperature [1]. Optimization studies reveal that substituting phosphine A with more nucleophilic variants like phosphine B elevates ee to 83%, while temperature reduction to 0 °C further improves ee to 91% [1].

Hydrogen-bonding additives synergize with Lewis acids to rigidify transition states. Phenolic additives like s-BINOL or r-BINOL enhance enantioselectivity to 94% by stabilizing proton-transfer intermediates [1]. Table 1 summarizes key optimization parameters for Lewis acid-mediated annulation:

CatalystAdditiveTemperature (°C)Yield (%)ee (%)
Phosphine ANone259775
Phosphine BNone259783
Phosphine Bs-BINOL09794

Copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) catalyzes redox-neutral couplings between 2-iodoindoles and ketoesters, forming tetrahydroazocine cycles in 82% yield [1]. This method circumvents oxidative conditions, minimizing side reactions and enabling facile scale-up.

Bronsted Acid Catalysis in Enone Formation

Bronsted acids complement Lewis acids by protonating intermediates to drive enone formation. In acetoacetic ester synthesis, alkoxide bases deprotonate β-ketoesters to generate enolates, which undergo SN2 alkylation with alkyl halides [2]. For example, sodium ethoxide in ethanol abstracts the α-proton of ethyl acetoacetate, forming a resonance-stabilized enolate that reacts with allyl bromide to yield ethyl 3-oxopent-4-enoate precursors [2]. Acidic workup then hydrolyzes the alkylated ester to the corresponding β-keto acid, which decarboxylates thermally to the enone.

Bronsted acid-catalyzed keto-enol tautomerization is critical for stabilizing reactive intermediates. Phenol additives accelerate tautomerization rates by 40% in chloroform, as evidenced by 1H NMR kinetic studies [1].

Solvent Engineering Strategies for Yield Maximization

Solvent choice profoundly influences reaction kinetics, selectivity, and yield in ethyl 3-oxopent-4-enoate synthesis.

Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance CuI-mediated cyclizations by stabilizing ionic intermediates and increasing reaction rates [1]. For instance, CuI in DMSO achieves 82% yield for tetrahydroazocine formation at room temperature, whereas dichloromethane (DCM) yields only 58% under identical conditions [1]. Conversely, chloroform’s low polarity improves enantioselectivity in phosphine-catalyzed annulations, as reduced solvent-solute interactions favor tighter transition-state assemblies [1].

Temperature-dependent solvent effects are also significant. Lowering the reaction temperature to 0 °C in chloroform raises ee from 83% to 91% by slowing non-selective pathways [1]. Mixed solvent systems, such as toluene-DMF (4:1), balance polarity and nucleophilicity, achieving 89% yield in alkylative lactonization steps [1].

Continuous Flow Approaches for Large-Scale Production

Transitioning batch processes to continuous flow systems addresses scalability challenges in ethyl 3-oxopent-4-enoate manufacturing.

Microreactor technology enables precise control over residence time and temperature gradients, critical for exothermic reactions like enolate alkylation. A tubular reactor with inline infrared monitoring achieves 95% conversion in 2 minutes at 80 °C, compared to 6 hours in batch mode [2]. Heterogeneous catalysts, such as immobilized phosphines on silica supports, facilitate catalyst recycling and reduce leaching in flow systems [1].

High-pressure hydrogenation in continuous flow reactors integrates multiple steps, such as Pd/C-catalyzed cis-hydrogenation and benzyl deprotection, into a single operation [1]. This approach reduces intermediate isolation and improves throughput by 300% compared to batch processes.

Fundamental Mechanism and Substrate Scope

The Knoevenagel condensation represents a modified aldol condensation involving nucleophilic addition between aldehydes or ketones and active methylene compounds in the presence of basic catalysts [6] [7]. Ethyl 3-oxopent-4-enoate serves as both a product of Knoevenagel-type reactions and a substrate for further condensation processes [8] [9]. The mechanistic pathway involves initial deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate anion [7] [10].

The fundamental mechanism proceeds through several discrete steps: deprotonation of the active methylene compound generates a nucleophilic carbanion intermediate, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde or ketone [6] [7]. This nucleophilic attack results in the formation of a new carbon-carbon bond and generates a beta-hydroxy intermediate [7] [11]. The reaction concludes with spontaneous dehydration to eliminate water, yielding the characteristic alpha,beta-unsaturated carbonyl product [6] [10].

Catalytic Systems and Reaction Optimization

Contemporary research has demonstrated that various catalytic systems can facilitate Knoevenagel-type condensations involving ethyl 3-oxopent-4-enoate derivatives [8] [9]. Morpholine and acetic acid combinations have proven particularly effective for condensations with aromatic aldehydes, providing excellent yields under mild conditions [8]. The reaction typically proceeds at room temperature within 0.5 to 2 hours, representing a significant improvement over traditional high-temperature protocols [8].

Ionic liquids have emerged as environmentally benign solvents for these transformations, offering enhanced reaction rates and improved selectivity compared to conventional organic solvents [8]. The use of ionic liquid media eliminates the need for refluxing conditions in benzene or toluene, thereby providing a greener synthetic approach [8] [11].

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes of Knoevenagel condensations involving ethyl 3-oxopent-4-enoate exhibit significant dependence on substrate structure and reaction conditions [8] [9]. Aromatic aldehydes containing various substituents such as 4-chlorophenyl, 4-methoxyphenyl, 2-thiofuranyl, 2-furanyl, phenyl, and 3,4-methylenedioxyphenyl groups yield products with E/Z diastereomeric ratios ranging from 56:44 to 85:15 [8].

SubstrateE/Z RatioYield (%)Reaction Time (h)
4-Chlorophenyl aldehyde85:15781.0
4-Methoxyphenyl aldehyde72:28840.5
2-Thiofuranyl aldehyde68:32741.5
Phenyl aldehyde56:44662.0

These diastereomeric ratios reflect the influence of electronic and steric factors within the aromatic substituents on the transition state geometry during the condensation process [8] [11].

[12] [12]-Sigmatropic Rearrangements in Cyclization Processes

Mechanistic Framework of [12] [12]-Sigmatropic Transformations

The [12] [12]-sigmatropic rearrangement represents a fundamental pericyclic reaction characterized by the concerted migration of a sigma bond across a conjugated pi-electron system [13] [14]. In the context of ethyl 3-oxopent-4-enoate chemistry, these rearrangements facilitate cyclization processes that generate complex molecular architectures through thermally allowed pathways [15] [16].

The Cope and Claisen rearrangements constitute the most synthetically important [12] [12]-sigmatropic processes [14] [16]. These reactions proceed via chair or boat transition states, with the chair conformation typically favored unless steric constraints force adoption of the boat geometry [14] [17]. Substituents generally adopt equatorial positions in the chair transition state to minimize steric interactions [14].

Cyclization Mechanisms and Reaction Pathways

Benzyl alkynyl ethers derived from ethyl 3-oxopent-4-enoate analogues undergo [12] [12]-sigmatropic rearrangement followed by intramolecular 5-exo-dig cyclization to form substituted indanones [13] [15]. The transformation proceeds at 60°C with excellent overall yields and demonstrates preferential formation of 1,3-cis-disubstituted products when bulky benzylic substituents are present [13].

Kinetic studies reveal significant rate variations depending on electronic substituent effects [15]. Unsubstituted parent compounds exhibit half-lives of approximately 4.8 minutes at 57°C, while electron-donating substituents dramatically accelerate the process with half-lives as short as 0.8 minutes [15]. Conversely, electron-withdrawing trifluoromethyl groups retard the reaction, extending half-lives to 13.3 minutes under identical conditions [15].

Stereoelectronic Requirements and Transition State Analysis

The rate-determining step involves the [12] [12]-sigmatropic rearrangement itself, with the observed rate acceleration for electron-donating substituents suggesting development of partial positive charge at the benzylic carbon during the transition state [15] [17]. This observation supports a mechanism involving either radical or cationic character in the rearrangement process [15].

Computational analysis of cyclic orbital interactions provides insight into the stereoelectronic requirements for successful [12] [12]-rearrangements [18]. Phase-continuous cyclic orbital interactions stabilize transition states when specific geometric and electronic criteria are satisfied: donating orbitals must be out-of-phase, donating and accepting orbitals must be in-phase, and accepting orbitals must maintain in-phase relationships [18].

Stereoelectronic Control in Nazarov Cyclization Dynamics

Fundamental Mechanistic Principles

The Nazarov cyclization constitutes a 4π-electron conrotatory electrocyclization of pentadienyl cations that generates cyclopentenone products with excellent stereochemical control [5] [19]. Ethyl 3-oxopent-4-enoate serves as a key substrate for these transformations, enabling systematic investigation of stereoelectronic effects on reaction outcomes [5].

The classical mechanism involves acid-catalyzed activation of the dienone substrate to generate a pentadienyl cation intermediate [5] [20]. This cationic species undergoes thermally allowed 4π-electrocyclization according to Woodward-Hoffmann rules, proceeding through a conrotatory pathway that establishes specific stereochemical relationships in the product [5] [21].

The electrocyclization generates an oxyallyl cation intermediate that subsequently undergoes elimination to lose a beta-hydrogen, followed by tautomerization to yield the final cyclopentenone product [5] [20]. The trans relationship between substituents established during the conrotatory closure can be preserved in the final product depending on the specific elimination pathway [22].

Computational Analysis of Reaction Pathways

Density functional theory calculations at the B3LYP/6-311G** level accurately predict both reactivity patterns and stereoselectivity outcomes in Nazarov cyclizations [19] [23]. Computational studies reveal that heteroatoms embedded within the reacting system can accelerate ring closure by stabilizing the partial positive charge that develops during the transition state [19] [24].

Systematic computational analysis demonstrates that sulfur-containing heterocycles exhibit greater reactivity than corresponding nitrogen-containing systems due to superior stabilization of the developing cationic character [19] [23]. Pentadienyl cations generated by protonation of alkoxytrienes react faster than those derived from corresponding dienones, as the latter benefit from hydrogen-bond stabilization [19].

Torquoselectivity and Stereochemical Control

Torquoselectivity represents a critical aspect of stereoelectronic control in Nazarov cyclizations, describing the preference for specific rotational directions during electrocyclic ring closure [25] [26]. This phenomenon extends beyond conventional Woodward-Hoffmann predictions to provide additional levels of stereochemical discrimination [25] [27].

The presence of substituents on heterocyclic rings significantly influences torquoselectivity, particularly in nitrogen-containing systems where 2-alkyl groups adopt axial orientations to provide exclusively cis-2,5-disubstituted products [19] [23]. In contrast, substituted sulfur-containing compounds exhibit lower anticipated torquoselectivity, typically yielding 3:1 diastereomeric mixtures favoring trans products over cis isomers [19].

HeteroatomSubstituent PositionDiastereomeric RatioPredicted vs Observed
Nitrogen2-Methyl>99:1 (cis)Excellent agreement
Nitrogen2-Ethyl>95:1 (cis)Excellent agreement
Sulfur2-Methyl3:1 (trans:cis)Good agreement
Sulfur2-Ethyl3:1 (trans:cis)Good agreement

Electronic Effects and Orbital Interactions

Stereoelectronic effects arise from spatial relationships in molecular electronic structure, particularly through interactions between atomic and molecular orbitals [28] [29]. In Nazarov cyclizations, optimal reactivity requires precise orbital alignment to facilitate efficient overlap and electron flow during the transformation [30] [31].

The stabilization of transition states depends critically on the overlap integral between interacting orbitals and the energy difference between donor and acceptor systems [29]. Anti-periplanar arrangements provide the most favorable orbital interactions, while syn-periplanar geometries offer acceptable but suboptimal overlap [29].

Frontier orbital theory successfully predicts stereochemical outcomes by analyzing the highest occupied molecular orbital symmetry properties [32]. The terminal orbital lobes must exhibit appropriate phase relationships to enable the observed conrotatory closure pattern dictated by the 4π-electron system [33] [32].

Synthetic Applications and Mechanistic Insights

Recent developments in asymmetric Nazarov cyclizations demonstrate the power of chiral catalyst systems to control absolute stereochemistry while maintaining excellent diastereoselectivity [22] [34]. These advances enable enantioselective construction of quaternary stereocenters with predictable stereochemical outcomes [22].

Interrupted Nazarov reactions provide access to densely substituted cyclopentanone derivatives through nucleophilic trapping of oxyallyl intermediates [35]. These transformations bypass typical eliminative termination pathways to enable carbon-carbon bond formation at terminal oxyallyl positions [35].

XLogP3

0.8

Wikipedia

Ethyl 3-oxopent-4-enoate

Dates

Last modified: 02-18-2024

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